molecular formula C20H14BrF3O5 B11640722 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl butanoate

3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl butanoate

Cat. No.: B11640722
M. Wt: 471.2 g/mol
InChI Key: ZRNBIMMEUCRHSP-UHFFFAOYSA-N
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Description

3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl butanoate is a complex organic compound known for its unique chemical structure and properties This compound is part of the chromenone family, which is characterized by a chromen-4-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl butanoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-bromophenol with 4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl butanoate under specific conditions to form the desired product. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl butanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl butanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl butanoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its trifluoromethyl group, in particular, enhances its stability and bioactivity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C20H14BrF3O5

Molecular Weight

471.2 g/mol

IUPAC Name

[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] butanoate

InChI

InChI=1S/C20H14BrF3O5/c1-2-5-16(25)27-11-8-9-12-15(10-11)29-19(20(22,23)24)18(17(12)26)28-14-7-4-3-6-13(14)21/h3-4,6-10H,2,5H2,1H3

InChI Key

ZRNBIMMEUCRHSP-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC=C3Br

Origin of Product

United States

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